ethyl 4-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl) is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole ring system, which is a significant heterocyclic structure found in many natural products and pharmaceuticals .
Preparation Methods
One common synthetic route involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The pyridine moiety can be introduced through various coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl 4-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl) involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . The indole ring system allows the compound to bind with high affinity to multiple receptors, influencing various biological processes .
Comparison with Similar Compounds
Ethyl 4-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl) can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug.
Properties
Molecular Formula |
C22H26N4O2 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
ethyl 4-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C22H26N4O2/c1-3-28-22(27)26-14-12-25(13-15-26)21(19-10-6-7-11-23-19)20-16(2)24-18-9-5-4-8-17(18)20/h4-11,21,24H,3,12-15H2,1-2H3 |
InChI Key |
OKBFLDRJCQKBMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC=CC=N2)C3=C(NC4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.